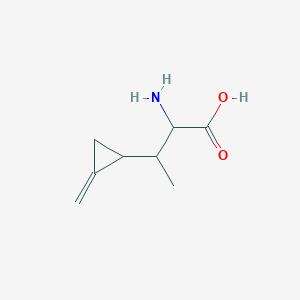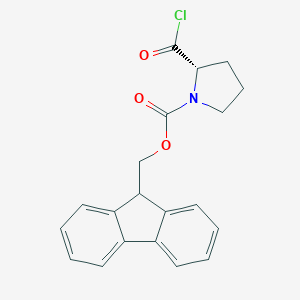![molecular formula C29H38ClO8P B012968 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene CAS No. 105598-74-1](/img/structure/B12968.png)
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are chemicals commonly used in scientific research. These chemicals have diverse applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different mechanisms of action. For instance, 2-(Chloromethyl)oxirane reacts with nucleophiles to form various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol acts as a chain terminator in the synthesis of polyurethane foams and resins. Phosphoric acid acts as a catalyst in various chemical reactions, while prop-2-en-1-ol reacts with various organic compounds to form new compounds. Styrene polymerizes to form polystyrene, which has various applications.
Efectos Bioquímicos Y Fisiológicos
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have different biochemical and physiological effects. For instance, 2-(Chloromethyl)oxirane is toxic and can cause respiratory problems and skin irritation. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is not toxic, but it can cause skin irritation. Phosphoric acid can cause skin and eye irritation, while prop-2-en-1-ol is toxic and can cause respiratory problems. Styrene is toxic and can cause various health problems, including respiratory problems, skin irritation, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have advantages and limitations for lab experiments. For instance, 2-(Chloromethyl)oxirane is a versatile building block that can be used in the synthesis of various organic compounds. However, it is toxic and can cause health problems. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a useful chain terminator, but it can cause skin irritation. Phosphoric acid is a useful catalyst, but it can cause skin and eye irritation. Prop-2-en-1-ol is a useful solvent, but it is toxic. Styrene is a useful monomer, but it is toxic and can cause health problems.
Direcciones Futuras
There are various future directions for the use of 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene in scientific research. For instance, new methods of synthesis can be developed to reduce the toxicity of these chemicals. New applications of these chemicals can also be explored, especially in the fields of medicine and materials science. Additionally, the mechanisms of action and biochemical and physiological effects of these chemicals can be further studied to improve their safety and efficacy.
Métodos De Síntesis
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene are synthesized using various methods. For instance, 2-(Chloromethyl)oxirane can be synthesized through the reaction of epichlorohydrin and sodium hydroxide, while 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol can be synthesized through the reaction of phenol and acetone. Phosphoric acid is synthesized through the reaction of sulfuric acid and phosphate rock, while prop-2-en-1-ol is synthesized through the reaction of propylene and water. Styrene can be synthesized through the reaction of ethylbenzene and oxygen.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene have diverse applications in scientific research. For instance, 2-(Chloromethyl)oxirane is used as a building block in the synthesis of various organic compounds. 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is used in the synthesis of polyurethane foams and resins. Phosphoric acid is used in the production of fertilizers and detergents, while prop-2-en-1-ol is used as a solvent and in the synthesis of various organic compounds. Styrene is used in the production of polystyrene, which is used in various applications, including packaging materials, insulation, and disposable cups.
Propiedades
Número CAS |
105598-74-1 |
|---|---|
Nombre del producto |
2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
Fórmula molecular |
C29H38ClO8P |
Peso molecular |
581 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene |
InChI |
InChI=1S/C15H16O2.C8H8.C3H5ClO.C3H6O.H3O4P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;4-1-3-2-5-3;1-2-3-4;1-5(2,3)4/h3-10,16-17H,1-2H3;2-7H,1H2;3H,1-2H2;2,4H,1,3H2;(H3,1,2,3,4) |
Clave InChI |
IKNWCFAJJKTZAL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CCO.C=CC1=CC=CC=C1.C1C(O1)CCl.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



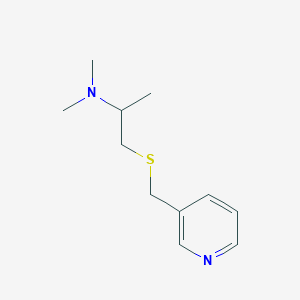
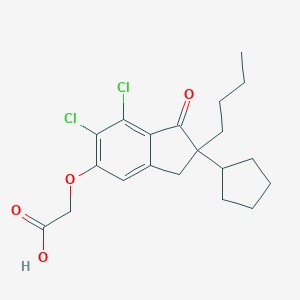
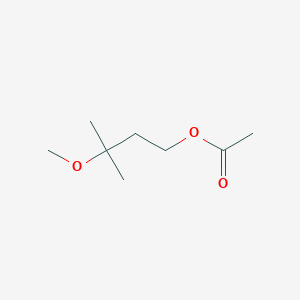


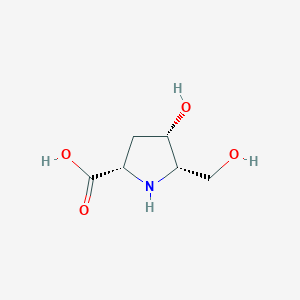
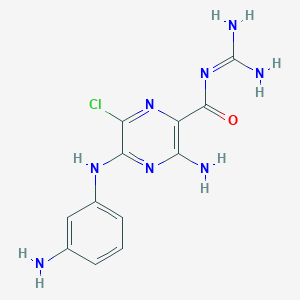
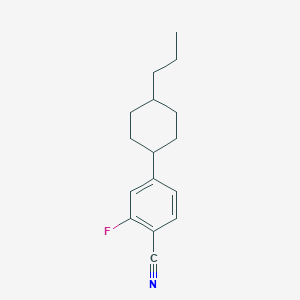
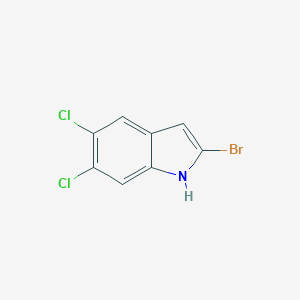
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

